Enhanced Lipophilicity for Membrane Permeability vs. Isopropyl Analog
The target compound exhibits significantly higher lipophilicity compared to its closest commercially available analog, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide (CAS 1286718-35-1). This difference is primarily driven by the presence of the aromatic 3-(methylthio)phenyl group at the N2 position, which replaces the smaller isopropyl group. According to PubChem, the target compound has a computed XLogP3 of 3.2, reflecting greater membrane partitioning potential [1]. While a calculated logP for the isopropyl analog is not available in the same database, the structural change represents a major shift in lipophilicity that is critical for passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide (XLogP3 data not publicly available; structurally predicted to be significantly lower due to smaller N2 substituent) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; difference is structurally inferred and significant. |
| Conditions | Computed property per PubChem (XLogP3 3.0 algorithm) [1]; comparison based on 2D molecular structure. |
Why This Matters
Higher lipophilicity (XLogP3 = 3.2) suggests better membrane permeability, making this compound more suitable for assays requiring intracellular target engagement compared to the less lipophilic isopropyl analog.
- [1] PubChem. (2025). Compound Summary for CID 52992704. National Library of Medicine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
